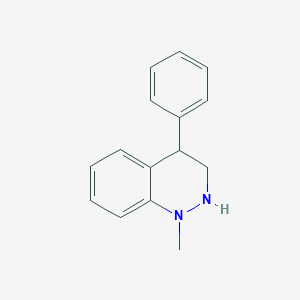
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline is an organic compound that belongs to the class of tetrahydropyridines
准备方法
The synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the condensation of phenylacetonitrile with methylamine, followed by cyclization and reduction steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes.
科学研究应用
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors in the body.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter synthesis and degradation.
Effects: The compound’s effects can include modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways.
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-Methyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Uniqueness: The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research.
属性
CAS 编号 |
51718-17-3 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-methyl-4-phenyl-3,4-dihydro-2H-cinnoline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-5-9-13(15)14(11-16-17)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
InChI 键 |
HOSBJAVMNMSUOL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(CN1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
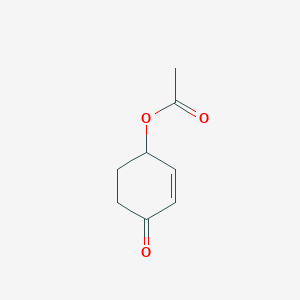

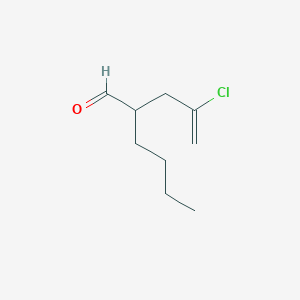

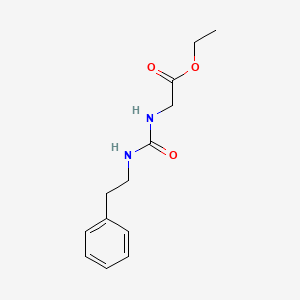


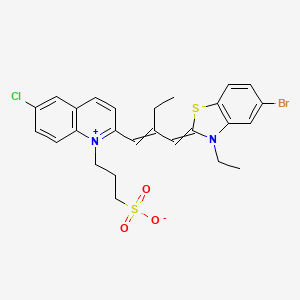
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
